![molecular formula C14H9ClF3NO2 B562751 Efavirenz, (R)- CAS No. 1246812-58-7](/img/structure/B562751.png)
Efavirenz, (R)-
Overview
Description
Efavirenz, ®- is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat human immunodeficiency virus (HIV) type 1 infection or to prevent the spread of HIV . It is a white to slightly pink crystalline powder with a molecular mass of 315.68 g/mol .
Synthesis Analysis
A key reaction in one of the routes to efavirenz is the ortho-lithiation reaction of N-Boc-4-chloroaniline. This reaction can be conducted using n-BuLi and performed in a flow reactor with a significantly higher yield (70%) compared to batch (28%) when using n-BuLi for the ortho-metalation reaction at a temperature of -45 °C .
Chemical Reactions Analysis
Efavirenz exhibits thermal stability, and its decomposition process has been studied using thermogravimetric curves . The reaction may involve a single step .
Physical And Chemical Properties Analysis
Efavirenz is classified as a class II drug, according to the biopharmaceutics classification system due to low solubility and high permeability . Its thermal stability increases when it is dispersed in a polymer matrix compared to the drug alone .
Scientific Research Applications
Binding to HIV-1 Reverse Transcriptase : Efavirenz is a nonnucleoside reverse transcriptase inhibitor (NNRTI) used in AIDS treatment. It binds to HIV-1 reverse transcriptase (RT) with different affinities depending on the form of RT (monomer or dimer). This binding mechanism suggests Efavirenz is a slow, tight-binding inhibitor capable of binding all forms of RT, with a proposed conformational selection mechanism for the slow association rate (Braz, Holladay, & Barkley, 2010).
Mutations in HIV-1 Treatment Failure : Research has identified specific mutations in the HIV-1 RT gene associated with virological treatment failure in patients receiving Efavirenz combination therapy. The K103N mutation was particularly notable, occurring in the majority of treatment failures (Bacheler et al., 2000).
Resilience to Drug Resistance : Studies have shown that Efavirenz is more resilient to drug resistance mutations in HIV-1 RT compared to first-generation NNRTIs. Crystal structures of Efavirenz with wild-type RT and mutant forms have helped understand this resilience at the molecular level, aiding in the design of improved anti-AIDS drugs (Ren et al., 2000).
Impact on Hepatic Cells and Lipid Metabolism : Efavirenz has been associated with hepatotoxic effects and alterations in lipid and body fat composition. It induces bioenergetic stress in hepatic cells by inhibiting mitochondrial function, leading to an accumulation of lipids in the cytoplasm mediated by activation of AMPK (Blas-García et al., 2010).
Efavirenz Binding Site in RT Monomers : Efavirenz affects the solution conformations of p66 and p51 monomers of RT, as shown by hydrogen-deuterium exchange mass spectrometry and Fourier transform ion cyclotron resonance mass spectrometry. This impact on the efavirenz binding site suggests a selected-fit binding mechanism (Braz et al., 2010).
Quantification in Pharmaceutical Forms : A new stability-indicating RP-UFLC method has been developed for the estimation of Efavirenz in pharmaceutical dosage forms, facilitating accurate dosing and quality control (Aluri & Annapurna, 2022).
Influence of Polymorphic CYP2B6 Variants : Efavirenz metabolism, particularly the S-enantiomer, is significantly influenced by polymorphic CYP2B6 variants. These genetic factors are major determinants of efavirenz disposition and dose adjustment, providing insights into clinical pharmacogenetics (Wang, Neiner, & Kharasch, 2019).
Pharmacogenetics and CNS Side Effects : The CYP2B6 genotype has been linked to efavirenz plasma exposure and central nervous system side effects in HIV-infected subjects, highlighting the role of pharmacogenetics in efavirenz therapy (Haas et al., 2004).
Efavirenz and HIV-1 Pol Polyprotein Precursor : Efavirenz enhances the proteolytic cleavage of an HIV-1 Pol polyprotein precursor and RT homodimer formation, suggesting that it might interfere with late stages of viral replication (Tachedjian et al., 2005).
Delivery Systems for Efavirenz : Multicomponent systems with cyclodextrins and hydrophilic polymers have been developed to increase the aqueous solubility of efavirenz, enhancing its bioavailability and therapeutic action (Vieira et al., 2015).
Safety And Hazards
Efavirenz is classified as having acute toxicity (Category 4), eye irritation (Category 2), reproductive toxicity (Category 1B), and specific target organ toxicity - repeated exposure (Category 1). It is harmful if swallowed, causes serious eye irritation, may damage the unborn child, and causes damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
(4R)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOQHMRABVBWPR-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C#C[C@@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Efavirenz, (R)- | |
CAS RN |
154801-74-8 | |
Record name | Efavirenz, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154801748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EFAVIRENZ, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEE19E5D5F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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